molecular formula C10H9N3 B12496568 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B12496568
M. Wt: 171.20 g/mol
InChI Key: MLVASJPDCACVMO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with two methyl groups at positions 1 and 2, and a carbonitrile group at position 6. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile typically involves the cyclization of o-phenylenediamine derivatives with appropriate nitrile-containing reagents. One common method is the reaction of 1,2-diaminobenzene with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate imidazole ring, which is then methylated at positions 1 and 2 using methyl iodide (CH3I) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or cellular structures .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the carbonitrile group at position 6.

    1-Methyl-1H-benzo[d]imidazole-6-carbonitrile: Has only one methyl group at position 1.

    2-Methyl-1H-benzo[d]imidazole-6-carbonitrile: Has only one methyl group at position 2.

Uniqueness

1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile is unique due to the presence of both methyl groups at positions 1 and 2, along with the carbonitrile group at position 6. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2,3-dimethylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C10H9N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,1-2H3

InChI Key

MLVASJPDCACVMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)C#N

Origin of Product

United States

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